Methyl 4-carbamimidoylbenzoate hydrochloride
Overview
Description
Methyl 4-carbamimidoylbenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2. It is a white to yellow solid that is used in various research and industrial applications. The compound is known for its unique structure, which includes a carbamimidoyl group attached to a benzoate ester, and is often used in the study of chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamimidoylbenzoate hydrochloride typically involves the reaction of methyl 4-cyanobenzoate with ammonium chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the conversion of the cyano group to a carbamimidoyl group. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced purification methods such as chromatography or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamimidoylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Methyl 4-carbamimidoylbenzoate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-carbamimidoylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: A precursor in the synthesis of Methyl 4-carbamimidoylbenzoate hydrochloride.
Methyl 4-aminobenzoate: Another related compound with different functional groups.
Methyl 4-nitrobenzoate: A compound with a nitro group instead of a carbamimidoyl group.
Uniqueness
This compound is unique due to its carbamimidoyl group, which imparts specific chemical properties and reactivity. This makes it valuable in research applications where these properties are required, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-carbamimidoylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDFJWTZYOLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557680 | |
Record name | Methyl 4-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42823-73-4 | |
Record name | Benzoic acid, 4-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42823-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-carbamimidoylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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